UBP296

Description

Propriétés

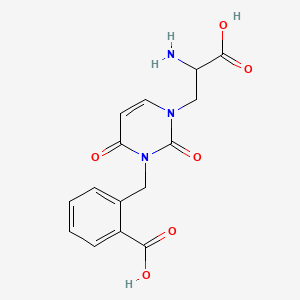

IUPAC Name |

2-[[3-(2-amino-2-carboxyethyl)-2,6-dioxopyrimidin-1-yl]methyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O6/c16-11(14(22)23)8-17-6-5-12(19)18(15(17)24)7-9-3-1-2-4-10(9)13(20)21/h1-6,11H,7-8,16H2,(H,20,21)(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUIYULWYHDSXHL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C(=O)C=CN(C2=O)CC(C(=O)O)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

UBP296: A Deep Dive into its Antagonistic Mechanism at Kainate Receptors

A Technical Guide for Researchers and Drug Development Professionals

Introduction

UBP296 has emerged as a critical pharmacological tool for dissecting the complex roles of kainate receptors (KARs) in the central nervous system. This potent and selective antagonist has been instrumental in elucidating the subunit-specific functions of KARs in synaptic transmission, plasticity, and various neuropathological conditions. This technical guide provides an in-depth analysis of the mechanism of action of this compound on kainate receptors, presenting key quantitative data, detailed experimental protocols from foundational studies, and visual representations of its molecular interactions and experimental workflows.

Kainate receptors, a subtype of ionotropic glutamate receptors, are tetrameric ligand-gated ion channels composed of various combinations of five subunits: GluK1-5.[1][2][3] These receptors are implicated in both pre- and postsynaptic modulation of neurotransmission.[4][5] The heterogeneity of KAR subunit composition gives rise to a diversity of functional and pharmacological properties, making subunit-selective antagonists like this compound invaluable for research.[4][6]

Core Mechanism of Action: Selective Antagonism of GluK1 and GluK5-Containing Kainate Receptors

This compound acts as a competitive antagonist at the glutamate binding site of specific kainate receptor subunits. Its primary mechanism involves the selective blockade of KARs containing the GluK1 (formerly GluR5) and GluK5 subunits.[7][8][9][10] The S-enantiomer of this compound, known as UBP302, is responsible for this activity.[7][11]

Subunit Selectivity and Potency

This compound exhibits a distinct selectivity profile, potently inhibiting GluK1 and GluK5-containing receptors while displaying significantly lower affinity for other KAR subunits and other ionotropic glutamate receptors like AMPA and NMDA receptors.[8] This selectivity allows for the specific investigation of the physiological roles of GluK1 and GluK5 subunits.

Functional Effects on Synaptic Transmission and Plasticity

At a functional level, this compound has been shown to reversibly block the depression of synaptic transmission induced by the GluK1-selective agonist ATPA in rat hippocampal slices.[7][9] Furthermore, it has been demonstrated to completely block the induction of mossy fiber long-term potentiation (LTP), providing strong evidence for the involvement of GluK5-containing KARs in this form of synaptic plasticity.[7][8]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the binding affinity and functional antagonism of this compound and its active enantiomer, UBP302, at various kainate receptor subunits.

| Compound | Receptor Subunit | Assay Type | Value | Reference |

| This compound | GluK1 (h) | Competition Binding ([³H]UBP310) | Ki = 4.10 ± 1.83 µM | [1] |

| This compound | GluK1 (h) | Functional Antagonism | Apparent KD = 1.09 µM | [8] |

| This compound | GluK2 (r) | Radioligand Displacement ([³H]kainate) | IC50 > 100 µM | [7][11] |

| This compound | GluK6 (r) | Radioligand Displacement ([³H]kainate) | IC50 > 100 µM | [7][11] |

| This compound | GluK2/GluK6 (r) | Radioligand Displacement ([³H]kainate) | IC50 > 100 µM | [7][11] |

| UBP302 | GluK1 (h) | Competition Binding ([³H]UBP310) | Ki = 2.02 ± 0.58 µM | [1] |

h: human, r: rat

Experimental Protocols

The following sections detail the methodologies employed in key studies to characterize the mechanism of action of this compound.

Radioligand Displacement Binding Assays

These assays are crucial for determining the binding affinity of a ligand to its receptor.

Objective: To determine the affinity of this compound for different kainate receptor subunits.

General Protocol:

-

Membrane Preparation: Membranes from cells expressing specific recombinant human or rat kainate receptor subunits (e.g., GluK1, GluK2, GluK5, GluK6) are prepared.

-

Incubation: The membranes are incubated with a specific radioligand (e.g., [³H]kainate or [³H]UBP310) and varying concentrations of the competing unlabeled ligand (this compound).

-

Separation: The bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Electrophysiology in Hippocampal Slices

This technique allows for the study of the effects of this compound on synaptic transmission in a more physiologically relevant context.

Objective: To assess the functional antagonism of this compound on kainate receptor-mediated synaptic events.

General Protocol:

-

Slice Preparation: Transverse hippocampal slices (e.g., 400 µm thick) are prepared from rats.

-

Recording: Field excitatory postsynaptic potentials (fEPSPs) are recorded from the stratum radiatum of the CA1 or CA3 region in response to stimulation of the Schaffer collaterals or mossy fibers, respectively.

-

Drug Application: A stable baseline of synaptic transmission is established before bath application of a kainate receptor agonist (e.g., ATPA) to induce a specific synaptic response.

-

Antagonist Application: this compound is then co-applied with the agonist to determine its ability to block the agonist-induced effect.

-

Washout: The drugs are washed out to observe the reversibility of the antagonist's effect.

-

LTP Induction: To study the effect on synaptic plasticity, a high-frequency stimulation protocol is delivered to induce LTP, and the effect of this compound on the induction of LTP is measured.

Calcium Influx Assays in Recombinant Cell Lines

This high-throughput method is used to assess the functional activity of ligands at ion channels that are permeable to calcium.

Objective: To determine the antagonist effect of this compound on glutamate-induced calcium influx in cells expressing specific kainate receptor subunits.

General Protocol:

-

Cell Culture: Human embryonic kidney (HEK293) cells are transfected to express specific human kainate receptor subunits (e.g., homomeric GluK5 or heteromeric combinations).

-

Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Baseline Measurement: The baseline fluorescence is measured.

-

Agonist and Antagonist Application: Glutamate is applied to stimulate calcium influx through the expressed kainate receptors, and the resulting change in fluorescence is measured. To test for antagonism, cells are pre-incubated with this compound before the application of glutamate.

-

Data Analysis: The inhibition of the glutamate-induced calcium response by this compound is quantified to determine its potency as an antagonist.

Visualizations

Signaling Pathway of Kainate Receptor Modulation by this compound

Caption: this compound competitively antagonizes glutamate binding to GluK1/GluK5-containing kainate receptors.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for determining this compound binding affinity using a radioligand displacement assay.

Logical Relationship of this compound's Effects

Caption: The hierarchical mechanism of this compound's action, from binding to functional synaptic effects.

Conclusion

This compound is a powerful and selective antagonist of kainate receptors containing GluK1 and GluK5 subunits. Its well-characterized mechanism of action, supported by robust quantitative data and detailed experimental protocols, has solidified its role as an essential tool in neuroscience research. The ability of this compound to selectively block specific KAR populations enables the precise investigation of their roles in synaptic function and dysfunction, paving the way for a deeper understanding of glutamatergic signaling and the development of novel therapeutic strategies for neurological disorders.

References

- 1. Mapping the Ligand Binding Sites of Kainate Receptors: Molecular Determinants of Subunit-Selective Binding of the Antagonist [3H]UBP310 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Structure and gating of kainate receptors [frontiersin.org]

- 3. Structure and gating of kainate receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kainate Receptor Antagonists: Recent Advances and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Kainate Receptor Antagonists: Recent Advances and Therapeutic Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterisation of this compound: a novel, potent and selective kainate receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rndsystems.com [rndsystems.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Characterisation of this compound: A novel, potent and selective kainate receptor antagonist [iris.unicampus.it]

- 11. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

The Pivotal Role of Kainate Receptors in Hippocampal Mossy Fiber Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted functions of kainate receptors (KARs) at the hippocampal mossy fiber (MF) synapse, a critical juncture for learning and memory. Drawing upon key research, this document details the molecular composition, subcellular localization, and physiological roles of these receptors in modulating synaptic transmission and plasticity. It provides a comprehensive overview of the signaling pathways they command and the experimental methodologies used to elucidate their function, offering a valuable resource for professionals in neuroscience research and drug development.

Core Functions of Kainate Receptors at the Mossy Fiber Synapse

Kainate receptors at the hippocampal mossy fiber-CA3 synapse are strategically positioned to exert powerful control over synaptic activity. Found on both presynaptic terminals and postsynaptic densities, they are integral to the fine-tuning of glutamate release and the integration of synaptic signals.[1][2] Their function is complex, often exhibiting a biphasic modulation of neurotransmission where low concentrations of agonists enhance, and high concentrations depress, transmitter release.[3][4][5]

Presynaptic Modulation of Neurotransmitter Release

A primary role of KARs on mossy fiber terminals is the modulation of glutamate release.[6][7] This modulation is critical for short-term and long-term synaptic plasticity.[8][9] Activation of these presynaptic KARs by synaptically released glutamate creates a positive feedback loop that contributes to the characteristic frequency facilitation of mossy fiber synapses.[3][4] The subunit composition of these presynaptic receptors, primarily containing GluK1, GluK2 (formerly GluR6), and KA1/KA2 subunits, dictates their physiological properties.[1][2][10] Studies using knockout mice have demonstrated the particular importance of the GluK2 subunit in mediating short-term synaptic facilitation and long-term potentiation (LTP).[8][9][11]

Postsynaptic Contribution to Excitatory Transmission

Postsynaptically, KARs contribute to the excitatory postsynaptic current (EPSC) in CA3 pyramidal cells, although their contribution is generally smaller than that of AMPA receptors.[2][12] These postsynaptic KARs, thought to be heteromeric complexes of KA1, KA2, and GluK2 subunits, play a significant role in synaptic integration, particularly during repetitive firing, by contributing to a sustained depolarization.[1][2][12]

Role in Synaptic Plasticity

KARs are key players in the induction and expression of synaptic plasticity at the mossy fiber synapse. They facilitate the induction of NMDAR-independent LTP, a hallmark of this synapse.[13][14][15] The activation of presynaptic KARs is considered an important trigger for this form of LTP.[14][15] Furthermore, KARs are involved in long-term depression (LTD), suggesting their role as bidirectional modulators of synaptic strength.[16]

In the developing hippocampus, KARs, particularly those containing the GluK1 subunit, play a crucial role in regulating the release of GABA from mossy fiber terminals, which is the primary neurotransmitter at this synapse early in postnatal development.[17][18] This modulation is mediated by a metabotropic, G-protein-dependent pathway.[17][18][19]

Quantitative Data on Kainate Receptor Function

The following tables summarize quantitative data from key studies on the effects of KAR activation and blockade on various aspects of mossy fiber synaptic transmission and plasticity.

| Parameter | Agonist/Antagonist | Concentration | Effect | Reference |

| Presynaptic Fiber Volley | Kainate | 200 nM | Enhancement | [3][4] |

| Kainate | >200 nM | Depression | [4][5] | |

| Kainate (0.2 µM) in the presence of GYKI 52466 (100 µM) | 0.2 µM / 100 µM | 145 ± 25% increase in presynaptic volley amplitude | [20] | |

| Excitatory Postsynaptic Current (EPSC) | Kainate | 20-50 nM | Increase in evoked EPSCs | [7] |

| Kainate | >200 nM | Depression of synaptic transmission | [4][5] | |

| Kainate | 0.2 µM | Suppression of EPSCs to 38 ± 9% of control | [20] | |

| LY382884 (GluK5 antagonist) | 10 µM | Inhibition of frequency facilitation by 43% ± 9% | [21] | |

| Long-Term Potentiation (LTP) | GluR6 Knockout Mice | N/A | Reduced LTP | [8][9] |

| GluR5 Knockout Mice | N/A | Normal LTP | [8][9] | |

| Short-Term Facilitation | GluR6 Knockout Mice | N/A | Impaired short-term facilitation | [8][9] |

| GABA Release (Developing Hippocampus) | Kainate | 3 µM | Inhibition of IPSCs | [19] |

Signaling Pathways

The signaling mechanisms downstream of KAR activation are diverse, involving both direct ionotropic action and indirect metabotropic pathways.

Ionotropic Signaling

The canonical function of KARs is as ligand-gated ion channels permeable to Na+ and K+, and in some subunit combinations, to Ca2+. The influx of cations upon glutamate binding leads to membrane depolarization. At presynaptic terminals, this depolarization can modulate voltage-gated calcium channels and influence transmitter release.[3][4]

Metabotropic Signaling

Increasing evidence points to a non-canonical, metabotropic function of KARs, particularly in the modulation of neurotransmitter release. This signaling is often mediated by G-proteins.

-

Facilitation of Glutamate Release: The facilitation of glutamate release by low concentrations of kainate involves a Ca2+-calmodulin-dependent activation of adenylyl cyclase (AC), leading to the production of cyclic AMP (cAMP) and activation of Protein Kinase A (PKA).[6][7][22] This pathway requires both Ca2+ influx through Ca2+-permeable KARs and release from intracellular stores.[6][22]

-

Inhibition of GABA Release: In the developing hippocampus, the depression of GABA release by GluK1-containing KARs is mediated by a pertussis toxin-sensitive G-protein and phospholipase C (PLC).[17][18]

Below are diagrams illustrating these key signaling pathways.

KAR-mediated facilitation of glutamate release.

KAR-mediated inhibition of GABA release.

Experimental Protocols

Understanding the function of KARs at mossy fiber synapses relies on a combination of sophisticated experimental techniques.

Electrophysiological Recordings from Hippocampal Slices

Objective: To measure synaptic currents and potentials to assess the effects of KAR modulation on synaptic transmission and plasticity.

Methodology:

-

Slice Preparation:

-

Young adult rats or mice (21-26 days old) are anesthetized and decapitated in accordance with institutional guidelines.[23]

-

The brain is rapidly removed and placed in ice-cold, oxygenated (95% O2 / 5% CO2) sucrose-based cutting solution.[23][24]

-

Transverse hippocampal slices (300-400 µm thick) are prepared using a vibratome with minimal vertical blade vibrations.[23][24]

-

Slices are allowed to recover in artificial cerebrospinal fluid (ACSF) at 32-34°C for at least 30 minutes before being maintained at room temperature.

-

-

Recording:

-

Slices are transferred to a recording chamber continuously perfused with oxygenated ACSF.

-

Whole-cell patch-clamp recordings are obtained from CA3 pyramidal neurons or, for direct presynaptic recordings, from mossy fiber boutons.[23][24][25][26][27]

-

Field potential recordings: A recording electrode is placed in the stratum lucidum to record mossy fiber-evoked field excitatory postsynaptic potentials (fEPSPs) and presynaptic fiber volleys.[20]

-

Mossy fibers are stimulated using a bipolar stimulating electrode placed in the dentate gyrus or the hilus.[28][29]

-

-

Pharmacology:

-

Specific KAR agonists (e.g., kainate) and antagonists (e.g., CNQX, SYM2081, UBP310, LY382884) are bath-applied to isolate and study KAR function.[3][4][12][14]

-

Antagonists for other glutamate receptors (e.g., APV for NMDARs, GYKI 53655 for AMPARs) and GABA receptors (e.g., picrotoxin) are used to isolate KAR-mediated responses.[3][4][30]

-

Workflow for electrophysiological recordings.

Immunohistochemistry and Immunogold Electron Microscopy

Objective: To determine the subcellular localization of KAR subunits at the mossy fiber synapse.

Methodology:

-

Tissue Preparation:

-

Animals are deeply anesthetized and transcardially perfused with a fixative solution (e.g., 4% paraformaldehyde).

-

Brains are removed, post-fixed, and sectioned using a vibratome or cryostat.

-

-

Immunohistochemistry (Light Microscopy):

-

Immunogold Electron Microscopy (EM):

-

For ultrastructural localization, sections are incubated with primary antibodies followed by secondary antibodies conjugated to gold particles.[1]

-

After processing for EM, ultrathin sections are cut and examined with a transmission electron microscope to visualize the precise location of gold particles (and thus the KAR subunits) within the presynaptic terminal, active zone, and postsynaptic density.[1][2]

-

Conclusion and Future Directions

Kainate receptors are indispensable modulators of synaptic function at hippocampal mossy fiber synapses. Their dual presynaptic and postsynaptic localization, coupled with their ability to signal through both ionotropic and metabotropic mechanisms, allows for a sophisticated regulation of synaptic strength and plasticity. The GluK2 subunit has emerged as a particularly critical component of presynaptic KARs involved in use-dependent facilitation.

For drug development professionals, the distinct pharmacology and signaling pathways of KARs, particularly their subunit-specific roles in synaptic plasticity, present novel therapeutic targets. For instance, developing compounds that selectively modulate presynaptic GluK2-containing receptors could offer a new avenue for treating cognitive disorders characterized by hippocampal dysfunction. Further research is needed to fully unravel the complex interplay between different KAR subunits and their downstream signaling cascades in both physiological and pathological states, such as epilepsy, where aberrant mossy fiber sprouting leads to the formation of new KAR-operated synapses.[28][29] A deeper understanding of these mechanisms will be crucial for the development of targeted and effective neurological therapies.

References

- 1. Distribution of Kainate Receptor Subunits at Hippocampal Mossy Fiber Synapses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jneurosci.org [jneurosci.org]

- 3. Presynaptic kainate receptors at hippocampal mossy fiber synapses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Presynaptic kainate receptors at hippocampal mossy fiber synapses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Presynaptic kainate receptor-mediated facilitation of glutamate release involves Ca2+ -calmodulin at mossy fiber-CA3 synapses [pubmed.ncbi.nlm.nih.gov]

- 7. Presynaptic kainate receptor facilitation of glutamate release involves protein kinase A in the rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. Kainate receptors are involved in short- and long-term plasticity at mossy fiber synapses in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. uniprot.org [uniprot.org]

- 11. scholars.northwestern.edu [scholars.northwestern.edu]

- 12. Selective block of postsynaptic kainate receptors reveals their function at hippocampal mossy fiber synapses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Presynaptic kainate receptors impart an associative property to hippocampal mossy fiber long-term potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Kainate receptors and the induction of mossy fibre long-term potentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Kainate receptors and the induction of mossy fibre long-term potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Kainate receptor-mediated presynaptic inhibition converges with presynaptic inhibition mediated by Group II mGluRs and long-term depression at the hippocampal mossy fiber-CA3 synapse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. In the developing hippocampus kainate receptors control the release of GABA from mossy fiber terminals via a metabotropic type of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. In the Developing Rat Hippocampus, Endogenous Activation of Presynaptic Kainate Receptors Reduces GABA Release from Mossy Fiber Terminals - PMC [pmc.ncbi.nlm.nih.gov]

- 19. files.core.ac.uk [files.core.ac.uk]

- 20. Kainate receptor-mediated presynaptic inhibition at the mouse hippocampal mossy fibre synapse - PMC [pmc.ncbi.nlm.nih.gov]

- 21. files.core.ac.uk [files.core.ac.uk]

- 22. simul-europe.com [simul-europe.com]

- 23. researchgate.net [researchgate.net]

- 24. Patch-clamp recording from mossy fiber terminals in hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Patch-clamp recording from mossy fiber terminals in hippocampal slices | Springer Nature Experiments [experiments.springernature.com]

- 26. researchgate.net [researchgate.net]

- 27. Patch-clamp recording from mossy fiber terminals in hippocampal slices (2006) | Josef Bischofberger | 328 Citations [scispace.com]

- 28. jneurosci.org [jneurosci.org]

- 29. jneurosci.org [jneurosci.org]

- 30. Kainate Receptors Act as Conditional Amplifiers of Spike Transmission at Hippocampal Mossy Fiber Synapses - PMC [pmc.ncbi.nlm.nih.gov]

The Neuropharmacology of Selective Kainate Receptor Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the neuropharmacology of selective kainate receptor antagonists. Kainate receptors, a subtype of ionotropic glutamate receptors, are crucial modulators of synaptic transmission and neuronal excitability. Their dysfunction has been implicated in a range of neurological and psychiatric disorders, including epilepsy, neuropathic pain, and mood disorders, making them a significant target for therapeutic drug development.[1][2] The lack of highly selective pharmacological tools has historically hampered the elucidation of the specific roles of different kainate receptor subunits.[2][3] However, recent advances have led to the development of potent and selective antagonists, paving the way for a more nuanced understanding of kainate receptor function and the potential for targeted therapeutic interventions.[4][5]

Core Concepts in Kainate Receptor Pharmacology

Kainate receptors (KARs) are tetrameric ligand-gated ion channels composed of five different subunits: GluK1, GluK2, GluK3, GluK4, and GluK5.[1] The subunits GluK1-3 can form functional homomeric or heteromeric receptors, while GluK4 and GluK5 are considered high-affinity subunits that must co-assemble with GluK1-3 to form functional channels.[1] This combinatorial diversity gives rise to a wide array of receptor subtypes with distinct pharmacological and physiological properties.

Kainate receptors mediate their effects through two primary signaling mechanisms:

-

Ionotropic Signaling: The canonical pathway involves the direct gating of an ion channel permeable to Na+ and K+, and in some cases Ca2+, leading to membrane depolarization and modulation of neuronal excitability.[1]

-

Metabotropic Signaling: A non-canonical pathway involves the activation of G-proteins, independent of ion flux, which in turn modulates downstream signaling cascades, such as the adenylyl cyclase/PKA pathway. This mode of signaling is crucial for the modulation of neurotransmitter release.[2][6]

The development of subunit-selective antagonists is critical for dissecting the specific contributions of these different receptor subtypes and signaling pathways in both physiological and pathological states.

Quantitative Pharmacology of Selective Kainate Receptor Antagonists

The following tables summarize the binding affinities (Ki) and functional potencies (IC50) of key selective kainate receptor antagonists. These values are essential for comparing the potency and selectivity of different compounds and for guiding the design of future drug candidates.

| Antagonist | Subtype | Ki (nM) | IC50 (nM) | Reference Compound(s) |

| UBP310 | GluK1 | 21 | 130 | Kainate |

| GluK3 | 650 | 4000 | Kainate | |

| ACET (UBP316) | GluK1 | - | 1.4 - 7 | Kainate |

| LY466195 | GluK1 | - | - | - |

| Compound 28 (Quinoxaline-2,3-dione derivative) | GluK3 | 250 | 3600 | Kainate |

| NBQX | AMPA | - | 150 | - |

| Kainate | - | 4800 | - | |

| CNQX | AMPA | - | 400 | - |

| Kainate | - | 4000 | - |

Table 1: Binding Affinities and Potencies of Selective Kainate Receptor Antagonists. Data compiled from multiple sources.[3][4][7][8][9][10] Note that assay conditions can influence these values.

Key Signaling Pathways

The signaling cascades initiated by kainate receptor activation are complex and subunit-dependent. The following diagrams illustrate the primary ionotropic and metabotropic pathways.

Experimental Protocols and Workflows

Detailed and reproducible experimental protocols are the cornerstone of pharmacological research. This section outlines the methodologies for key experiments used to characterize selective kainate receptor antagonists.

Radioligand Binding Assay

Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor.[11]

Objective: To determine the binding affinity (Ki) of a test compound for a specific kainate receptor subtype.

Materials:

-

Cell membranes expressing the kainate receptor subtype of interest (e.g., HEK293 cells stably expressing human GluK1).

-

Unlabeled test compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

Protocol:

-

Membrane Preparation: Homogenize cells expressing the receptor of interest in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer. Determine protein concentration.

-

Assay Setup: In a 96-well plate, add a fixed concentration of radioligand, varying concentrations of the unlabeled test compound, and the membrane preparation to each well. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.

-

Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the functional characterization of antagonist activity on ion channel function.

Objective: To determine the functional potency (IC50) of a test compound in inhibiting kainate-evoked currents.

Materials:

-

Cells expressing the kainate receptor subtype of interest.

-

Patch-clamp rig (amplifier, micromanipulator, perfusion system).

-

Glass micropipettes.

-

Intracellular and extracellular recording solutions.

-

Kainate receptor agonist (e.g., glutamate or kainate).

-

Test antagonist.

Protocol:

-

Cell Preparation: Plate cells on coverslips for recording.

-

Pipette Preparation: Pull glass micropipettes to a resistance of 3-5 MΩ and fill with intracellular solution.

-

Patching: Under a microscope, approach a cell with the micropipette and form a high-resistance seal (GΩ seal) with the cell membrane.

-

Whole-Cell Configuration: Apply gentle suction to rupture the patch of membrane under the pipette tip to gain electrical access to the cell's interior.

-

Recording: Clamp the cell at a holding potential (e.g., -60 mV). Apply the kainate receptor agonist via the perfusion system to evoke an inward current.

-

Antagonist Application: Co-apply the agonist with varying concentrations of the test antagonist and record the inhibition of the agonist-evoked current.

-

Data Analysis: Measure the peak amplitude of the evoked currents in the absence and presence of the antagonist. Plot the percentage of inhibition against the log concentration of the antagonist to determine the IC50 value.

Conclusion

The development of selective kainate receptor antagonists has opened new avenues for understanding the complex roles of these receptors in brain function and disease. The data and methodologies presented in this guide provide a framework for researchers and drug development professionals to advance the field. Continued efforts in the design and characterization of novel, highly selective antagonists will be crucial for the development of targeted therapies for a range of neurological and psychiatric disorders.

References

- 1. Mapping the Ligand Binding Sites of Kainate Receptors: Molecular Determinants of Subunit-Selective Binding of the Antagonist [3H]UBP310 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Non-canonical Mechanisms of Presynaptic Kainate Receptors Controlling Glutamate Release [frontiersin.org]

- 3. Mapping the ligand binding sites of kainate receptors: molecular determinants of subunit-selective binding of the antagonist [3H]UBP310 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Design, synthesis and in vitro pharmacology of GluK1 and GluK3 antagonists. Studies towards the design of subtype-selective antagonists through 2-carboxyethyl-phenylalanines with substituents interacting with non-conserved residues in the GluK binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabotropic actions of kainate receptors in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ACET is a highly potent and specific kainate receptor antagonist: Characterisation and effects on hippocampal mossy fibre function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kainate Receptor Antagonists: Recent Advances and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Kainate Receptor Antagonists: Recent Advances and Therapeutic Perspective | MDPI [mdpi.com]

- 10. rndsystems.com [rndsystems.com]

- 11. giffordbioscience.com [giffordbioscience.com]

UBP296: A Technical Guide to its Antagonistic Effect on Glutamate-Induced Calcium Influx

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of UBP296, a potent and selective antagonist of kainate receptors, with a specific focus on its effect on glutamate-induced calcium influx. This compound exhibits high selectivity for kainate receptors containing the GluK1 (formerly GluR5) and GluK5 (formerly KA2) subunits. This document summarizes the available quantitative data, details relevant experimental protocols for assessing its activity, and provides visual representations of the associated signaling pathways and experimental workflows. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the pharmacological modulation of glutamate receptors.

Introduction to this compound and Glutamate-Induced Calcium Influx

Glutamate is the primary excitatory neurotransmitter in the central nervous system, acting on both ionotropic and metabotropic receptors. Ionotropic glutamate receptors, including NMDA, AMPA, and kainate receptors, are ligand-gated ion channels that mediate fast synaptic transmission. Upon activation by glutamate, these receptors allow the influx of cations, including sodium (Na+) and, in some cases, calcium (Ca2+).

The influx of Ca2+ through these channels is a critical signaling event that can trigger a cascade of downstream intracellular processes, ranging from synaptic plasticity to excitotoxicity. Kainate receptors, a subtype of ionotropic glutamate receptors, are implicated in various physiological and pathological processes, including epilepsy, pain, and neurodegenerative diseases. The functional diversity of kainate receptors arises from the assembly of different subunits (GluK1-5). Notably, kainate receptors containing the GluK1 and GluK5 subunits are known to be permeable to Ca2+.

This compound is a willardiine derivative that has been identified as a potent and selective antagonist of kainate receptors, with a particular preference for those incorporating the GluK1 and GluK5 subunits. Research has demonstrated that this compound can selectively depress glutamate-induced calcium influx in cells expressing these specific kainate receptor subunits[1]. This targeted action makes this compound a valuable pharmacological tool for dissecting the roles of GluK1- and GluK5-containing kainate receptors in neuronal function and a potential lead compound for therapeutic development.

Quantitative Data on this compound Activity

| Parameter | Receptor Subunit(s) | Value | Assay Type | Reference |

| Apparent Kd | GluK1 (human, recombinant) | 1.09 µM | Radioligand Binding | --INVALID-LINK-- |

| Antagonist Activity | GluK5-containing receptors | Potent Antagonist | Electrophysiology | --INVALID-LINK-- |

| Selectivity | >90-fold over AMPA receptors | - | Electrophysiology | --INVALID-LINK-- |

| Selectivity | Negligible affinity | GluK2, GluK6 | Radioligand Binding | --INVALID-LINK-- |

Table 1: Summary of Quantitative Data for this compound. This table presents the available data on the antagonist properties of this compound at kainate receptor subunits.

Signaling Pathway and Mechanism of Action

Glutamate-induced calcium influx through kainate receptors is a direct consequence of the binding of glutamate to the receptor, which opens the ion channel pore. This compound acts as a competitive antagonist, binding to the same site as glutamate on the GluK1 and GluK5 subunits, thereby preventing channel activation and the subsequent influx of calcium.

Figure 1: Signaling Pathway of this compound Action. This diagram illustrates the competitive antagonism of this compound at the GluK1/GluK5 kainate receptor, preventing glutamate-induced calcium influx.

Experimental Protocols

The following protocols describe the general methodologies for expressing kainate receptors in a cell line and for measuring changes in intracellular calcium, which are fundamental for assessing the effect of compounds like this compound.

Cell Line Maintenance and Transfection for Kainate Receptor Expression

This protocol is for the maintenance of Human Embryonic Kidney 293 (HEK293) cells and their transient transfection with plasmids encoding for kainate receptor subunits.

Materials:

-

HEK293 cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Plasmids encoding human GluK1 and GluK5 subunits

-

Transfection reagent (e.g., Lipofectamine 2000)

-

6-well cell culture plates

Procedure:

-

Cell Culture: Maintain HEK293 cells in a 37°C, 5% CO2 incubator. Passage cells every 2-3 days or when they reach 80-90% confluency.

-

Seeding for Transfection: The day before transfection, seed 5 x 10^5 cells per well in a 6-well plate.

-

Transfection: a. In a sterile tube, dilute the plasmids for GluK1 and GluK5 (and a reporter plasmid like GFP, if desired) in serum-free medium. b. In a separate tube, dilute the transfection reagent in serum-free medium and incubate for 5 minutes at room temperature. c. Combine the diluted DNA and transfection reagent, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation. d. Add the DNA-transfection reagent complex dropwise to the cells.

-

Post-Transfection: Incubate the cells for 24-48 hours to allow for receptor expression before proceeding with the calcium influx assay.

Glutamate-Induced Calcium Influx Assay using a Fluorescent Plate Reader (FLIPR)

This protocol outlines a method for measuring changes in intracellular calcium in response to glutamate stimulation in transfected HEK293 cells using a FLIPR system and a calcium-sensitive dye like Fluo-4 AM.

Materials:

-

HEK293 cells expressing GluK1/GluK5 kainate receptors

-

Black-walled, clear-bottom 96-well plates

-

Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

Glutamate stock solution

-

This compound stock solution

-

FLIPR instrument

Procedure:

-

Cell Plating: Seed the transfected HEK293 cells into black-walled, clear-bottom 96-well plates at a density of 50,000 cells per well and allow them to adhere overnight.

-

Dye Loading: a. Prepare a loading buffer containing Fluo-4 AM (e.g., 2 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS. b. Remove the culture medium from the cells and add 100 µL of the loading buffer to each well. c. Incubate the plate at 37°C for 1 hour in the dark.

-

Compound Preparation: a. Prepare a dilution series of this compound in HBSS in a separate 96-well compound plate. b. Prepare a glutamate solution at a concentration that elicits a submaximal response (e.g., EC80) in a separate plate or in the same compound plate.

-

FLIPR Assay: a. Place both the cell plate and the compound plate into the FLIPR instrument. b. Set the instrument to record a baseline fluorescence for a short period (e.g., 10-20 seconds). c. Program the instrument to add the this compound dilutions to the cell plate and incubate for a desired period (e.g., 5-15 minutes). d. Following the incubation, program the instrument to add the glutamate solution to all wells. e. Record the fluorescence signal for at least 60-120 seconds to capture the peak calcium influx and its subsequent decay.

-

Data Analysis: a. The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after glutamate addition. b. Plot the percentage of inhibition of the glutamate response against the concentration of this compound to determine the IC50 value.

Figure 2: Experimental Workflow for Calcium Influx Assay. This diagram outlines the key steps involved in assessing the inhibitory effect of this compound on glutamate-induced calcium influx using a FLIPR-based assay.

Conclusion

This compound is a valuable pharmacological tool for studying the function of GluK1- and GluK5-containing kainate receptors. Its ability to selectively antagonize these receptors and consequently inhibit glutamate-induced calcium influx provides a specific means to investigate the roles of these particular receptor subtypes in neuronal signaling and pathophysiology. The experimental protocols detailed in this guide offer a framework for researchers to further characterize the effects of this compound and other novel compounds targeting kainate receptors. Further research to determine the precise IC50 of this compound on glutamate-induced calcium influx would be beneficial for a more complete quantitative understanding of its inhibitory properties.

References

The Role of GluK1 Kainate Receptor Subunits in the Spinal Cord: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The GluK1 subunit of the kainate receptor (KAR) family is a critical player in synaptic transmission and plasticity within the spinal cord, particularly in the processing of nociceptive information. Predominantly expressed in small-diameter primary afferent neurons and their terminals in the superficial dorsal horn, GluK1-containing KARs are implicated in the mechanisms of central sensitization that underlie chronic pain states. Beyond their canonical ionotropic function, these receptors exhibit metabotropic activity through G-protein coupling, adding a layer of complexity to their modulatory role. This technical guide provides a comprehensive overview of the current understanding of GluK1 function in the spinal cord, detailing its localization, physiological and pathological roles, and associated signaling pathways. Included are summaries of quantitative data, detailed experimental protocols for its study, and visual diagrams of key pathways and workflows to facilitate further research and therapeutic development.

Introduction to GluK1-Containing Kainate Receptors

Glutamate is the primary excitatory neurotransmitter in the central nervous system (CNS), acting on three families of ionotropic receptors: AMPA, NMDA, and kainate receptors (KARs). KARs, composed of five different subunits (GluK1-GluK5), are tetrameric ligand-gated ion channels that play distinct roles in modulating synaptic transmission and neuronal excitability.[1] The GluK1 subunit (encoded by the GRIK1 gene) is a low-affinity subunit that can form both homomeric and heteromeric receptors.[2] In the spinal cord, GluK1-containing receptors are of particular interest due to their significant involvement in pain pathways.[2] They are expressed at both presynaptic and postsynaptic sites, where they can either facilitate or inhibit neurotransmission, making them a key target for understanding and potentially treating pathological pain conditions.[3][4]

Localization of GluK1 in the Spinal Cord

The specific anatomical distribution of GluK1 subunits within the spinal cord underpins their functional role in sensory processing.

-

Dorsal Root Ganglia (DRG): GluK1 is the most prevalent KAR subunit in DRG neurons.[5] Its mRNA is primarily found in small-diameter, non-peptidergic neurons, which are typically nociceptive C-fibers.[5] Studies have shown that a high percentage of DRG neurons that respond to kainate are positive for the non-peptidergic marker IB4.[5]

-

Superficial Dorsal Horn: The central terminals of these GluK1-expressing DRG neurons terminate in the superficial laminae (I and II) of the spinal cord's dorsal horn.[6] This region is the primary site for the initial processing of nociceptive signals from the periphery.

-

Postsynaptic Neurons: GluK1 subunits are also located on the postsynaptic membranes of second-order neurons in the dorsal horn, including spinothalamic tract neurons, which project to higher brain centers involved in pain perception.[7]

Physiological and Pathophysiological Roles of GluK1

GluK1-containing KARs are involved in both baseline synaptic transmission and the plastic changes that lead to chronic pain states.

Ionotropic Function in Synaptic Transmission

Activation of postsynaptic GluK1-containing receptors contributes to the excitatory postsynaptic current (EPSC) in dorsal horn neurons following high-intensity stimulation of primary afferent fibers.[3] This suggests a role in transmitting signals from high-threshold nociceptive and thermoreceptive fibers.[8]

Presynaptic Modulation of Neurotransmitter Release

Presynaptically, GluK1-containing KARs on primary afferent terminals can modulate the release of glutamate. Activation by agonists like ATPA (a GluK1-selective agonist) has been shown to suppress evoked EPSCs in dorsal horn neurons, suggesting a negative feedback mechanism to control glutamate release.[3][7]

Role in Nociception and Central Sensitization

A significant body of evidence implicates GluK1 in pain sensitization:

-

Inflammatory Pain: In animal models of inflammatory pain, the expression of GluK1-containing KARs is increased in the dorsal horn.[2]

-

Pharmacological Blockade: Systemic or spinal administration of selective GluK1 antagonists has been shown to reduce pain hypersensitivity in models of inflammatory and neuropathic pain, such as the formalin, capsaicin, and carrageenan tests.[5]

-

Genetic Deletion: Mice lacking the GluK1 subunit exhibit significantly reduced nociceptive responses to chemical stimuli like formalin and capsaicin.[7]

Metabotropic Signaling

Beyond its function as an ion channel, GluK1 can initiate intracellular signaling cascades through a non-canonical, metabotropic pathway. This involves the activation of a pertussis toxin-sensitive G-protein, indicating a coupling to the Gαo family of G-proteins.[9] This metabotropic action can modulate ion channel activity and neurotransmitter release, contributing to the complex role of GluK1 in neuronal function.[1]

Quantitative Data on GluK1 Function

The following tables summarize key quantitative parameters related to GluK1-containing kainate receptors. It is important to note that much of the detailed kinetic data comes from studies using recombinant receptors in heterologous expression systems, which may not perfectly replicate the properties of native receptors in the complex environment of the spinal cord.

Table 1: Electrophysiological Properties of Recombinant GluK1-Containing Receptors

| Property | Agonist | Receptor Composition | Value | Reference(s) |

|---|---|---|---|---|

| Desensitization Time Constant (τ_Des_) | 10 mM Glutamate | GluK1-2a | 12.9 ± 1.0 ms | [10] |

| 10 mM Glutamate | GluK1-2a + NETO1 | 5.2 ± 0.4 ms | [10] | |

| 10 mM Glutamate | GluK1-2a + NETO2 | 172 ± 22 ms | [10] | |

| Peak Current Amplitude | 10 mM Glutamate | GluK1-2a | 415 ± 77 pA | [10] |

| 10 mM Glutamate | GluK1-2a + NETO2 | 2392 ± 396 pA | [10] | |

| I_Kainate_ / I_Glutamate_ Ratio | 1 mM Kainate / 10 mM Glutamate | GluK1-1a | 1.51 ± 0.13 | [1] |

| | 1 mM Kainate / 10 mM Glutamate | GluK1-2a | 0.56 ± 0.04 |[1] |

Table 2: Modulation of Synaptic Transmission and Neuronal Activity by GluK1

| Experimental Condition | Effect | Magnitude of Change | Reference(s) |

|---|---|---|---|

| Kainate (100 nM) on I_AHP_ in DRG neurons | Inhibition of afterhyperpolarization current | 22.7 ± 1.15% reduction | [5] |

| Kainate on I_AHP_ in GluK1-/- DRG neurons | No significant inhibition | -3.8 ± 0.9% change | [5] |

| ATPA (GluK1 agonist) on EPSCs | Suppression of DRG-dorsal horn synaptic transmission | Similar extent to 10 µM kainate | [3] |

| ACET (GluK1 antagonist) on EPSCs in PV Interneurons | Reduction in EPSC peak amplitude | Significant reduction (p < 0.001) | [11] |

| GluK1 Deletion in DRG Neurons | Effect on kainate-evoked currents | Abolished |[4] |

Signaling Pathways Involving GluK1

GluK1 subunits are involved in both rapid ionotropic signaling and slower, modulatory metabotropic signaling cascades.

Ionotropic Signaling

The canonical pathway involves the binding of glutamate, leading to a conformational change that opens the ion channel pore. In unedited (Q-form) GluK1-containing receptors, this allows the influx of Na+ and Ca2+, resulting in depolarization of the neuronal membrane and subsequent activation of voltage-gated ion channels.

Metabotropic Signaling Pathway

GluK1 has been shown to physically and functionally couple to Gαo proteins, initiating a metabotropic signaling cascade.[9] This pathway is independent of ion flux through the receptor pore and is sensitive to pertussis toxin.[5] Activation of this pathway can lead to the modulation of various downstream effectors, including protein kinase C (PKC) and voltage-gated calcium channels, ultimately influencing neuronal excitability and neurotransmitter release.[2][5]

Caption: Metabotropic signaling cascade initiated by GluK1 activation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of GluK1 in the spinal cord.

Immunohistochemistry (IHC) for GluK1 Localization

This protocol is adapted from standard procedures for fluorescent IHC in rodent spinal cord tissue.[12][13][14]

1. Tissue Preparation: a. Deeply anesthetize the animal (e.g., with isoflurane or pentobarbital) and perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.[13] b. Dissect the spinal cord and post-fix in 4% PFA for 4-6 hours at 4°C. c. Cryoprotect the tissue by immersing it in 30% sucrose in PBS at 4°C until it sinks (24-72 hours).[12] d. Embed the tissue in Optimal Cutting Temperature (OCT) compound and freeze. e. Cut 20-40 µm thick transverse sections using a cryostat and collect them as free-floating sections in PBS.[12]

2. Immunostaining: a. Wash sections three times in PBS for 10 minutes each. b. Permeabilize and block non-specific binding by incubating sections for 1-2 hours at room temperature in a blocking solution (e.g., PBS containing 0.3% Triton X-100 and 5% normal donkey serum).[14] c. Incubate sections with a primary antibody against GluK1 (diluted in blocking solution) for 48-72 hours at 4°C.[12] d. Wash sections three times in PBS for 10 minutes each. e. Incubate sections with a species-appropriate fluorescently-labeled secondary antibody (e.g., donkey anti-rabbit Alexa Fluor 488, diluted 1:500 in blocking solution) for 2 hours at room temperature in the dark.[14] f. Wash sections three times in PBS for 10 minutes each. g. Mount sections onto glass slides and coverslip using an anti-fade mounting medium.

3. Imaging: a. Visualize sections using a confocal microscope. b. Acquire images of the dorsal horn, paying attention to the laminar distribution of the staining.

Whole-Cell Patch-Clamp Electrophysiology

This protocol describes recording KAR-mediated currents from dorsal horn neurons in acute spinal cord slices, adapted from established methods.[7][11][15]

1. Slice Preparation: a. Anesthetize a young rodent (P14-P21) and decapitate. b. Rapidly dissect the lumbar spinal cord in ice-cold, oxygenated (95% O₂/5% CO₂) sucrose-based artificial cerebrospinal fluid (aCSF). c. Embed the spinal cord in an agar block and cut 300-400 µm thick transverse slices using a vibratome. d. Transfer slices to a recovery chamber with oxygenated standard aCSF at 32-34°C for at least 1 hour before recording.

2. Recording: a. Transfer a slice to the recording chamber on the microscope stage, continuously perfused with oxygenated aCSF at room temperature. b. Visualize neurons in the superficial dorsal horn (Laminae I-II) using infrared differential interference contrast (IR-DIC) microscopy. c. Pull patch pipettes from borosilicate glass (3-6 MΩ resistance) and fill with an intracellular solution (e.g., containing in mM: 130 K-gluconate, 10 KCl, 10 HEPES, 4 ATP-Mg, 0.3 GTP-Na, pH 7.3).[7] d. Obtain a gigaseal (>1 GΩ) on a target neuron and rupture the membrane to achieve whole-cell configuration. e. To isolate KAR-mediated currents, add antagonists for AMPA (e.g., GYKI 53655), NMDA (e.g., AP-5), and GABA_A (e.g., bicuculline) receptors to the bath aCSF. f. Voltage-clamp the neuron at -70 mV and apply kainate or a selective agonist (e.g., ATPA) via a puff pipette or bath application to evoke currents. g. Record and analyze the current amplitude, activation, and desensitization kinetics.

Behavioral Models of Nociception

1. Formalin Test: a. Acclimatize the mouse to a clear observation chamber for 30 minutes.[16] b. Inject 20 µL of 2.5% formalin solution subcutaneously into the plantar surface of the hind paw.[16] c. Immediately return the animal to the chamber and record the cumulative time spent licking or biting the injected paw.[17] d. Analyze the data in two phases: the early phase (0-5 minutes post-injection), representing acute nociception, and the late phase (15-30 minutes post-injection), reflecting inflammatory pain and central sensitization.[17][18]

2. Von Frey Test for Mechanical Allodynia: a. Place the rat or mouse in an enclosure with a wire mesh floor and allow it to acclimatize for at least 30 minutes.[19][20] b. Apply calibrated von Frey filaments of increasing force perpendicularly to the plantar surface of the hind paw until the filament just buckles.[20] c. A positive response is a sharp withdrawal, flinching, or licking of the paw. d. Use the "up-down method" to determine the 50% paw withdrawal threshold. Start with a filament near the expected threshold. If there is a response, use the next finer filament. If there is no response, use the next thicker filament.[20] e. The 50% withdrawal threshold is calculated based on the pattern of positive and negative responses.[20]

Integrated Experimental Workflow

Investigating the role of GluK1 in a spinal pain model typically follows a multi-level approach, from in vivo behavioral analysis to in vitro cellular and molecular studies.

References

- 1. Metabotropic actions of kainate receptors in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Therapeutic Potential of Kainate Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jneurosci.org [jneurosci.org]

- 4. Kainate receptor subunits underlying presynaptic regulation of transmitter release in the dorsal horn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Assessment of Mechanical Allodynia (Von Frey Filament Test) In Mice [bio-protocol.org]

- 6. Kainate receptors are primarily postsynaptic to SP-containing axon terminals in the trigeminal dorsal horn - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 8. Pain Assessment Using the Rat and Mouse Formalin Tests [en.bio-protocol.org]

- 9. Kainate Receptor Subunits Underlying Presynaptic Regulation of Transmitter Release in the Dorsal Horn | Journal of Neuroscience [jneurosci.org]

- 10. A toll-like receptor 9 antagonist restores below-level glial glutamate transporter expression in the dorsal horn following spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Whole Cell Patch Clamp Protocol [protocols.io]

- 12. Immunohistochemical labelling of spinal cord neurons involved in bladder activity [protocols.io]

- 13. Immunohistochemical Analysis in the Rat Central Nervous System and Peripheral Lymph Node Tissue Sections - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Primer for Immunohistochemistry on Cryosectioned Rat Brain Tissue: Example Staining for Microglia and Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A refinement to the formalin test in mice | F1000Research [f1000research.com]

- 19. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [bio-protocol.org]

- 20. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]

UBP296: A Selective GluK5 Antagonist and its Profound Impact on Neuronal Plasticity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of UBP296, a potent and selective antagonist of the GluK5 subunit-containing kainate receptor, and its significant impact on neuronal plasticity. The document delves into the molecular mechanisms of this compound action, its differential effects on long-term potentiation (LTP) and long-term depression (LTD) at hippocampal mossy fiber synapses, and the underlying signaling pathways. Detailed experimental protocols for assessing the effects of this compound on synaptic plasticity are provided, along with a quantitative summary of its known effects. This guide is intended to be a valuable resource for researchers and professionals in the fields of neuroscience and drug development who are investigating the roles of kainate receptors in synaptic function and dysfunction.

Introduction to this compound and Neuronal Plasticity

Neuronal plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process underlying learning and memory. The two primary forms of synaptic plasticity are long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons, and long-term depression (LTD), a long-lasting reduction in synaptic efficacy. Glutamate receptors, including AMPA, NMDA, and kainate receptors, play crucial roles in mediating these processes.

This compound has emerged as a critical pharmacological tool for dissecting the specific roles of GluK5-containing kainate receptors in neuronal plasticity. It is a potent and selective antagonist with high affinity for receptors containing the GluK5 subunit.[1] This selectivity allows for the precise investigation of the physiological and pathological functions of this particular kainate receptor subtype.

Quantitative Data on the Effects of this compound on Neuronal Plasticity

The following tables summarize the key quantitative findings on the impact of this compound on LTP and LTD at hippocampal mossy fiber synapses.

| Parameter | Value | Experimental Conditions | Reference |

| LTP Induction | Complete Blockade | 10 µM this compound in medium containing 2 mM Ca²⁺ | [1] |

| LTP Induction | No Effect | 10 µM this compound in medium containing 4 mM Ca²⁺ | [1] |

Table 1: Effect of this compound on Mossy Fiber Long-Term Potentiation (LTP)

| Phenomenon | Observation | Experimental Conditions |

| LTD to LTP Conversion | In the presence of this compound, low-frequency stimulation that normally induces LTD results in the induction of LTP. | Specific concentration of this compound and detailed stimulation parameters are not fully detailed in the currently available literature. |

Table 2: Qualitative Impact of this compound on Long-Term Depression (LTD)

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound on neuronal plasticity in hippocampal slices.

Preparation of Acute Hippocampal Slices

A detailed protocol for the preparation of acute hippocampal slices for electrophysiology can be found in various publications.[2][3][4][5] The general steps are as follows:

-

Anesthesia and Decapitation: Anesthetize a rodent (e.g., Wistar rat) with an appropriate anesthetic and perform decapitation.

-

Brain Extraction and Slicing: Rapidly remove the brain and immerse it in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF) cutting solution. The composition of a typical cutting aCSF is (in mM): 212.7 Sucrose, 2.6 KCl, 1.23 NaH₂PO₄, 26 NaHCO₃, 10 Dextrose, 3 MgCl₂, and 1 CaCl₂.

-

Vibratome Sectioning: Cut coronal or sagittal slices (typically 300-400 µm thick) containing the hippocampus using a vibratome.

-

Incubation and Recovery: Transfer the slices to an incubation chamber containing standard aCSF (e.g., in mM: 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 Dextrose, 1.3 MgCl₂, and 2.5 CaCl₂) bubbled with 95% O₂/5% CO₂ at 32-34°C for at least 1 hour before recording.

Electrophysiological Recording of Synaptic Plasticity

-

Slice Placement: Place a recovered hippocampal slice in a recording chamber continuously perfused with oxygenated aCSF at a constant flow rate.

-

Electrode Placement: Position a stimulating electrode in the mossy fiber pathway and a recording electrode in the stratum lucidum of the CA3 region to record field excitatory postsynaptic potentials (fEPSPs).

-

Baseline Recording: Record stable baseline fEPSPs for at least 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).

-

LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol, such as two trains of 100 Hz stimulation for 1 second, separated by 20 seconds.[6]

-

LTD Induction: Induce LTD using a low-frequency stimulation (LFS) protocol, for example, 900 pulses at 1 Hz.

-

Drug Application: To study the effect of this compound, perfuse the slice with aCSF containing the desired concentration of this compound (e.g., 10 µM) for a specified period before and during the induction protocol.

-

Data Analysis: Monitor the fEPSP slope or amplitude for at least 60 minutes post-induction and normalize the data to the pre-induction baseline.

Signaling Pathways and Mechanisms of Action

This compound exerts its effects on neuronal plasticity by blocking the activation of GluK5-containing kainate receptors. The downstream signaling pathways are complex and can lead to opposing forms of plasticity depending on the cellular context and stimulation patterns.

GluK5-Mediated Long-Term Depression (LTD)

Recent evidence suggests a crucial role for Calcium/Calmodulin-dependent protein kinase II (CaMKII) in the plasticity of kainate receptors. Activation of postsynaptic GluK5-containing receptors can lead to an influx of Ca²⁺, which in turn activates CaMKII.[7][8] Phosphorylation of the GluK5 subunit by CaMKII can lead to the lateral diffusion of the receptor away from the synapse, resulting in a long-term depression of kainate receptor-mediated synaptic transmission.[7][8]

Caption: Signaling pathway for GluK5-mediated LTD.

This compound and the Modulation of LTP/LTD

The complete blockade of mossy fiber LTP by this compound in the presence of 2 mM extracellular Ca²⁺ suggests that GluK5-containing kainate receptors are essential for this form of plasticity under these specific ionic conditions.[1] The lack of effect at 4 mM Ca²⁺ indicates that alternative, GluK5-independent pathways for LTP induction can be engaged at higher calcium concentrations.

The conversion of LTD to LTP in the presence of this compound is a fascinating phenomenon that suggests a complex interplay between different plasticity mechanisms. One hypothesis is that under normal conditions, low-frequency stimulation activates both LTD- and LTP-inducing pathways, with the LTD pathway being dominant. By blocking the GluK5-mediated LTD pathway with this compound, the underlying LTP pathway may be unmasked.

Caption: Logical relationship of this compound in modulating LTD to LTP.

Discussion and Future Directions

This compound has proven to be an invaluable tool for elucidating the role of GluK5-containing kainate receptors in synaptic plasticity. The findings that it can completely block mossy fiber LTP under specific conditions and convert LTD into LTP highlight the critical and complex role of this receptor subtype in bidirectional synaptic modulation.

However, several questions remain. The precise molecular mechanisms underlying the LTD-to-LTP switch in the presence of this compound require further investigation. Dose-response studies are needed to fully characterize the potency and efficacy of this compound in modulating both LTP and LTD. Furthermore, the controversy regarding the relative contributions of GluK5 and GluK6 subunits to mossy fiber plasticity warrants further exploration, potentially through the use of combined pharmacological and genetic approaches.

Future research utilizing this compound will undoubtedly continue to provide valuable insights into the intricate mechanisms governing learning and memory and may pave the way for the development of novel therapeutic strategies for neurological and psychiatric disorders associated with aberrant synaptic plasticity.

Conclusion

This compound is a selective and potent antagonist of GluK5-containing kainate receptors that has a profound and multifaceted impact on neuronal plasticity. Its ability to block LTP and convert LTD to LTP at hippocampal mossy fiber synapses underscores the critical role of GluK5 in the bidirectional control of synaptic strength. This technical guide provides a foundation for researchers and drug development professionals to understand and further investigate the role of this compound and GluK5 receptors in the complex landscape of neuronal function.

References

- 1. Characterisation of this compound: a novel, potent and selective kainate receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Acute slice preparation for electrophysiology increases spine numbers equivalently in the male and female juvenile hippocampus: a DiI labeling study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hippocampal slice preparation for electrophysiology [protocols.io]

- 4. genes2cognition.org [genes2cognition.org]

- 5. Acute Hippocampal Slice Preparation and Hippocampal Slice Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metaplasticity of Mossy Fiber Synaptic Transmission Involves Altered Release Probability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CaMKII-dependent phosphorylation of GluK5 mediates plasticity of kainate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CaMKII-dependent phosphorylation of GluK5 mediates plasticity of kainate receptors - PMC [pmc.ncbi.nlm.nih.gov]

UBP296: A Technical Guide to its Application in Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

UBP296 is a potent and selective competitive antagonist of kainate receptors containing the GluK1 (formerly GluR5) and GluK3 subunits. Its high selectivity makes it an invaluable pharmacological tool for elucidating the physiological and pathological roles of these specific kainate receptor subtypes in the central nervous system. This technical guide provides an in-depth overview of the basic research applications of this compound in neuroscience, with a focus on its use in studying synaptic transmission, plasticity, and its potential in models of neurological disorders.

Mechanism of Action

This compound is a willardiine derivative that acts as a competitive antagonist at the glutamate binding site of GluK1- and GluK3-containing kainate receptors. By binding to these receptors, this compound prevents their activation by the endogenous ligand glutamate, thereby inhibiting the influx of ions and subsequent downstream signaling cascades. This selective antagonism allows researchers to isolate and study the specific contributions of GluK1 and GluK3 receptor subtypes to neuronal function.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound, providing key parameters for its use in experimental settings.

Table 1: Binding Affinity and Selectivity of this compound

| Receptor Subunit | Parameter | Value | Species | Assay Type | Reference |

| GluK1 (GluR5) | Apparent Kd | 1.09 µM | Recombinant hGluK1 | Radioligand Binding | [1] |

| GluK5 | IC50 | 3.5 ± 1.5 µM | Recombinant | Functional Assay | [2] |

| GluK6/GluK2 | IC50 | >100 µM | Rat | Radioligand Displacement | [3] |

| AMPA Receptors | Selectivity | ~90-fold lower affinity than for GluK1 | Recombinant | Functional Assay | [1] |

| NMDA Receptors | Activity | Little to no action | Not Specified | Not Specified | [1] |

| Group I mGluRs | Activity | Little to no action | Not Specified | Not Specified | [1] |

Table 2: Functional Effects of this compound in Electrophysiological Studies

| Preparation | Effect | Concentration | Notes | Reference |

| Rat Hippocampal Slices | Reversible blockade of ATPA-induced depression of synaptic transmission | Subthreshold for affecting AMPA receptors | ATPA is a selective GluK1 agonist. | [3] |

| Rat Hippocampal Slices (Mossy Fibers) | Complete blockade of Long-Term Potentiation (LTP) induction | Not specified, but effective in 2 mM Ca2+ | The effect was dependent on the extracellular calcium concentration. | [3] |

| Rat Basolateral Amygdala Neurons | Inhibition of ATPA-evoked currents | 10 µM and 100 µM | Dose-dependent inhibition observed. | [4] |

Key Experimental Protocols

This section provides detailed methodologies for cornerstone experiments utilizing this compound.

Electrophysiological Recording in Acute Hippocampal Slices

This protocol is adapted from methodologies used to study the effects of this compound on synaptic plasticity, such as mossy fiber LTP.

a. Slice Preparation:

-

Anesthetize a young adult rat (e.g., P21-P35 Wistar) with isoflurane and decapitate.

-

Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (ACSF) of the following composition (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 26 NaHCO3, 1 MgSO4, 2 CaCl2, and 10 D-glucose.

-

Prepare 350-400 µm thick transverse hippocampal slices using a vibratome.

-

Transfer the slices to a holding chamber containing oxygenated ACSF at 32-34°C for at least 1 hour to recover before recording.

b. Electrophysiological Recording:

-

Transfer a single slice to a recording chamber continuously perfused with oxygenated ACSF at 2-3 ml/min at 30-32°C.

-

Place a stimulating electrode in the dentate gyrus to activate the mossy fibers.

-

Place a recording electrode (filled with ACSF for field recordings or an appropriate internal solution for whole-cell recordings) in the stratum lucidum of the CA3 region to record field excitatory postsynaptic potentials (fEPSPs) or excitatory postsynaptic currents (EPSCs).

-

Establish a stable baseline recording for at least 20 minutes.

c. Induction of Mossy Fiber LTP and Application of this compound:

-

Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., three 1-second trains at 100 Hz, with a 10-second inter-train interval).

-

To study the effect of this compound, bath-apply the compound at the desired concentration (e.g., 10 µM) for at least 20 minutes before HFS.

-

Continue recording for at least 60 minutes post-HFS to assess the induction and maintenance of LTP.

-

A washout period can be included to test for the reversibility of the this compound effect.

Radioligand Binding Assay for Kainate Receptors

This protocol outlines a general procedure for competitive binding assays to determine the affinity of compounds like this compound for kainate receptors.

a. Membrane Preparation:

-

Homogenize brain tissue (e.g., rat cortex or hippocampus) or cells expressing the kainate receptor subunit of interest in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the centrifugation step.

-

Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration.

b. Binding Assay:

-

In a 96-well plate, add the membrane preparation (50-100 µg of protein).

-

Add a fixed concentration of a radiolabeled kainate receptor ligand (e.g., [3H]kainate).

-

Add varying concentrations of the unlabeled competitor compound (this compound).

-

For non-specific binding, add a high concentration of a non-radiolabeled standard ligand (e.g., 100 µM L-glutamate or kainate).

-

Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

c. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding as a function of the log concentration of the competitor.

-

Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding) by fitting the data to a sigmoidal dose-response curve.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations: Signaling Pathways and Workflows

Mossy Fiber Long-Term Potentiation Signaling Pathway

The following diagram illustrates the proposed signaling cascade involved in the induction of mossy fiber LTP, highlighting the role of presynaptic kainate receptors and the point of intervention for this compound.

Caption: Signaling cascade in mossy fiber LTP induction, showing this compound's antagonism of presynaptic kainate receptors.

Experimental Workflow for Investigating this compound's Effect on LTP

This diagram outlines the logical flow of an electrophysiology experiment designed to test the impact of this compound on long-term potentiation.

Caption: Workflow for assessing this compound's impact on LTP in hippocampal slices.

Applications in Neurological Disorder Models

The selective antagonism of GluK1-containing kainate receptors by this compound makes it a valuable tool for investigating the role of these receptors in various neurological and psychiatric conditions.

-

Epilepsy: Given that kainate itself is a potent convulsant used to induce seizures in animal models, antagonists like this compound are critical for dissecting the contribution of specific kainate receptor subtypes to epileptogenesis and seizure propagation. Studies have suggested that selective GluK1 antagonists can prevent epileptic activity in certain models.

-

Neuropathic Pain: Kainate receptors are expressed in sensory pathways and have been implicated in the modulation of pain signals. This compound can be used to explore the potential of targeting GluK1 receptors for the development of novel analgesics for neuropathic pain.

While in vivo studies with this compound are less documented than in vitro applications, the general approach would involve systemic or local administration in rodent models of these disorders, followed by behavioral assessments and/or electrophysiological recordings to determine the compound's efficacy.

Conclusion